molecular formula C11H9BrClN3O2 B1609864 Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate CAS No. 500011-92-7

Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate

Cat. No. B1609864
M. Wt: 330.56 g/mol
InChI Key: FQMUOIZSRNYHTL-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate is an important intermediate in the synthesis of Rynaxypyre, a new insecticidal anthranilic diamide used as a potent and selective ryanodine receptor activator .


Synthesis Analysis

The compound can be synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The latter ones are prepared in good yields by reducing substituted nitrobenzene compounds with Zn/NH4Cl reductant system in alcohol .


Molecular Structure Analysis

The molecular formula of the compound is C(11)H(9)BrClN(3)O(2). The dihedral angle between the aromatic ring planes is 78.7° .


Chemical Reactions Analysis

The compound is an intermediate in the synthesis of Rynaxypyre, a new insecticidal anthranilic diamide . It is synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.57 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis as an Insecticide Intermediate

Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate is recognized as a crucial intermediate in the synthesis of the insecticide chlorantraniliprole. The synthesis involves processes like esterification and bromination, starting from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. The significance of this compound lies in its high yield and purity, making it a viable option for industrialization due to its straightforward synthetic process and cost-effectiveness (Lan Zhi-li, 2007).

Role in the Synthesis of Pyrazolo[3,4-b]pyridine Products

This compound also plays a role in the synthesis of novel pyrazolo[3,4-b]pyridine products. Efficient synthesis methods have been developed for new N-fused heterocycle products, achieved through condensation processes involving pyrazole-5-amine derivatives and activated carbonyl groups. This synthesis route offers good to excellent yields, indicating its potential utility in preparing new heterocyclic compounds (Aseyeh Ghaedi et al., 2015).

Importance in the Synthesis of Pyrazole Derivatives

The compound serves as a pivotal intermediate in the synthesis of various pyrazole derivatives. For instance, its use in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, another significant intermediate for insecticides, demonstrates its broader applicability in chemical synthesis. The synthesis processes typically involve multiple steps like nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. The outcomes of these syntheses, characterized by NMR spectrometry, underscore its versatility in creating structurally diverse compounds (Niu Wen-bo, 2011).

Applications in Novel Heterocyclic Synthesis

Additionally, ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate finds use in the synthesis of novel heterocyclic compounds. Its transformation into various functionalized derivatives via reactions with different reagents showcases its flexibility and utility in the field of organic chemistry. These synthetic pathways enable the creation of compounds with potential applications in various scientific fields, including medicinal chemistry (Various Authors, Various Years).

properties

IUPAC Name

ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN3O2/c1-2-18-11(17)8-6-9(12)15-16(8)10-7(13)4-3-5-14-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMUOIZSRNYHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469057
Record name Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate
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Molecular Weight

330.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate

CAS RN

500011-92-7
Record name Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate
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Record name Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
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Record name Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate
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Record name Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
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Synthesis routes and methods

Procedure details

To a 500 mL flask, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate (22.22 g, 90%, 60 mmol), potassium persulfate (25.92 g, 96 mmol) and acetonitrile (180 mL) were added. The reaction mixture was stirred at room temperature. The concentrated sulfuric acid (12 g) was added dropwise. After added completely, the reaction mixture was heated to reflux for 2 hours. The mixture was concentrated by rotary evaporator to remove most acetonitrile. Water (100 mL) was added and then the mixture was extracted with ethyl acetate (3×150 mL). The combined organic layers were washed with saturated sodium bicarbonate solution (100 mL) and saturated brine (100 mL), dried over anhydrous magnesium sulfate and concentrated by rotary evaporator to give the product (21.50 g) as a yellow solid in 90% yield. HPLC area normalization method content is 83%.
Quantity
22.22 g
Type
reactant
Reaction Step One
Quantity
25.92 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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